molecular formula C16H14ClNO6 B2536695 4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428472-42-8

4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B2536695
CAS RN: 428472-42-8
M. Wt: 351.74
InChI Key: BFFZXSKCDFTFKA-UHFFFAOYSA-N
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Description

The compound “4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde” is an organic compound containing a benzene ring. It has a nitro group (-NO2), a chloro group (-Cl), and several ether groups (-O-) in its structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the nitro, chloro, and ether groups. This could potentially be achieved through various organic reactions such as nitration, halogenation, and etherification .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic core, with the various substituents adding to the complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine group, the chloro group could undergo nucleophilic substitution, and the ether groups could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

4-[2-(2-chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6/c1-22-16-8-11(10-19)2-4-15(16)24-7-6-23-14-5-3-12(18(20)21)9-13(14)17/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZXSKCDFTFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde

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